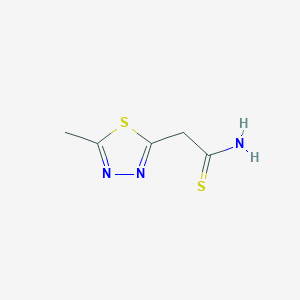

2-(5-甲基-1,3,4-噻二唑-2-基)乙硫酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,3,4-thiadiazole derivatives are a class of heterocyclic compounds that have been the subject of considerable interest in recent years due to their wide range of biological activities . They are known to exhibit antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, and anti-leishmanial activities .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives generally involves the reaction of primary amines with 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .

Molecular Structure Analysis

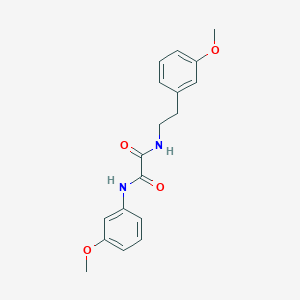

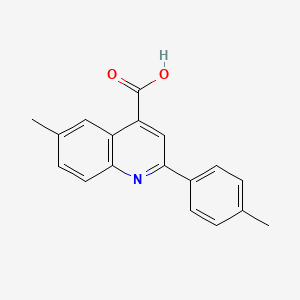

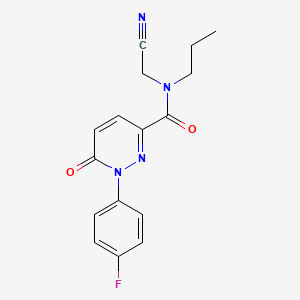

The molecular structure of 1,3,4-thiadiazole derivatives is characterized by a five-membered heterocyclic ring containing three nitrogen atoms and one sulfur atom .

Chemical Reactions Analysis

1,3,4-thiadiazole derivatives have been found to exhibit a wide range of chemical reactions. For example, under the action of potassium carbonate in DMF with an excess of primary amines or morpholine, the starting thiadiazole has formed the corresponding thioamides of furylacetic acid .

Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazole derivatives can vary widely depending on the specific compound. For example, one derivative was found to have a melting point of 188–190°C .

科学研究应用

合成技术

- 硫代酰胺的氧化二聚化:这项研究概述了一种制备 3,5-二取代 1,2,4-噻二唑的方法,如“2-(5-甲基-1,3,4-噻二唑-2-基)乙硫代酰胺”,通过在室温下使用 DMSO 和亲电试剂对硫代酰胺进行氧化二聚化 (Takikawa 等人,1985)。

潜在的医学应用

- 抗癌活性:一项研究合成了一系列噻二唑衍生物,包括与“2-(5-甲基-1,3,4-噻二唑-2-基)乙硫代酰胺”相关的化合物,并评估了它们的抗癌活性。该研究发现对特定的癌细胞系具有显着的潜力 (Gomha 等人,2017)。

- 对 COVID-19 主要蛋白酶的抑制作用:一项研究重点关注新型 1,3,4-噻二唑和 1,2,3-三唑杂化物的合成,包括“2-(5-甲基-1,3,4-噻二唑-2-基)乙硫代酰胺”的变体,它们显示出抑制 COVID-19 主要蛋白酶的潜力,从而阻碍病毒的复制 (Rashdan 等人,2021)。

材料科学与化学

- 配位结构中的骨架形成:一项研究探索了使用含氮杂环硫醚配体(包括“2-(5-甲基-1,3,4-噻二唑-2-基)乙硫代酰胺”的衍生物)形成金属有机超分子结构。这项研究提供了对配体对这些结构的结构拓扑影响的见解 (Zheng 等人,2003)。

光谱和理论研究

- 生物活性化合物中的荧光效应:本文讨论了与“2-(5-甲基-1,3,4-噻二唑-2-基)乙硫代酰胺”相关的化合物在不同 pH 条件下的荧光效应。该研究强调了分子聚集和电荷转移效应如何影响这些荧光效应,为生物传感和成像中的潜在应用提供了宝贵的见解 (Matwijczuk 等人,2018)。

作用机制

The bioactive properties of 1,3,4-thiadiazole derivatives are generally connected with the fact that this heterocyclic ring is a bioisostere of pyrimidine, which in turn is the skeleton of three nucleic bases. Therefore, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication. This permits them to inhibit replication of both bacterial and cancer cells .

未来方向

属性

IUPAC Name |

2-(5-methyl-1,3,4-thiadiazol-2-yl)ethanethioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3S2/c1-3-7-8-5(10-3)2-4(6)9/h2H2,1H3,(H2,6,9) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSGQJLBGTASWLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)CC(=S)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2732186.png)

![2,3-dimethoxy-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide](/img/structure/B2732190.png)

![(Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2732191.png)

![N-(4-butylphenyl)-3-[(4-methoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2732196.png)

![1-[3-amino-2-(4-chlorobenzoyl)-4-(trifluoromethyl)-7,8-dihydrothieno[2,3-b][1,6]naphthyridin-6(5H)-yl]-1-ethanone](/img/structure/B2732197.png)

![2-Chloro-N-[2-[cyclopropyl(2,2-difluoroethyl)amino]ethyl]propanamide](/img/structure/B2732200.png)

![N-(2,4-dimethylphenyl)-2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2732202.png)

![Methyl 2-amino-2-[3-[(2,5-difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2732206.png)